Shikokianin

Descripción general

Descripción

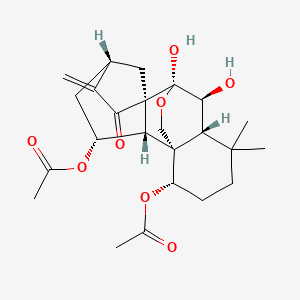

Shikokianin is a natural product found in Isodon japonicus, Isodon enanderianus, and other organisms . It is a diterpenoid and has been shown to have inhibitory effects on DU145 cells with IC(50) values of 4.24 microM, and LoVo cells with IC(50) values of 17.55 microM .

Synthesis Analysis

Shikonin, a potent bioactive red pigment, has been used in traditional medicinal systems to cure various ailments and is well known for its diverse pharmacological potential . The shikonin was extracted in a 1-butyl-3-methylimidazolium tetrafluoroborate solvent. Shikonin and derivatives went into the upper layer. Analysis by HPLC showed a high yield of 90%–97% shikonin .Molecular Structure Analysis

Shikokianin has a molecular formula of C24H32O8 . The molecular weight is 448.5 g/mol . The structure includes a stable semiquinone intermediate .Chemical Reactions Analysis

The first electrochemical reduction signal of Shikokianin is a reversible monoelectronic transfer, generating a stable semiquinone intermediate . For the second reduction step, esterified compounds presented a coupled chemical reaction following dianion formation .Physical And Chemical Properties Analysis

Shikokianin has a molecular weight of 448.5 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Antitubercular Activity

Shikokianin has been identified in studies to possess antitubercular properties. Research on compounds from certain plants like Wikstroemia taiwanensis, which contain Shikokianin, suggests potential for treating tuberculosis .

Antileukemic Activity

Some literature indicates that compounds similar to Shikokianin have shown antileukemic activity. This suggests that Shikokianin may also have potential applications in leukemia treatment .

Cytotoxicity in Cancer Research

Shikokianin has demonstrated significant cytotoxicity against HL-60 and A-549 cells, with IC50 values of 3.4 μM and 18.8 μM respectively. This indicates its potential use in cancer research for targeting specific cancer cell lines .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

[(1R,2S,3R,5S,8S,9S,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8/c1-11-14-8-15(31-12(2)25)17-22-10-30-24(29,23(17,9-14)19(11)27)20(28)18(22)21(4,5)7-6-16(22)32-13(3)26/h14-18,20,28-29H,1,6-10H2,2-5H3/t14-,15-,16+,17+,18-,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKSXNLVJJDMAR-PIMILLJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2C13COC(C2O)(C45C3C(CC(C4)C(=C)C5=O)OC(=O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@@H]2[C@@]13CO[C@]([C@H]2O)([C@]45[C@H]3[C@@H](C[C@H](C4)C(=C)C5=O)OC(=O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 101157456 | |

CAS RN |

24267-69-4 | |

| Record name | Shikokianin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024267694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

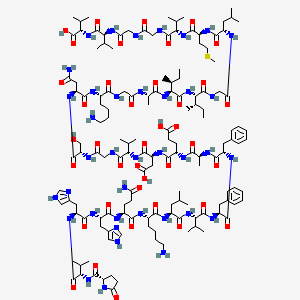

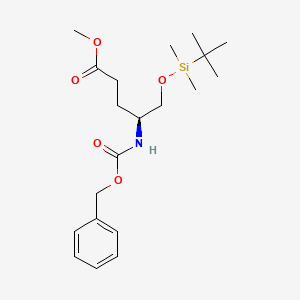

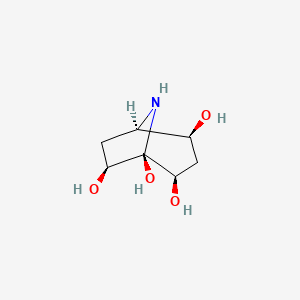

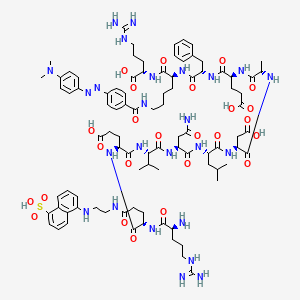

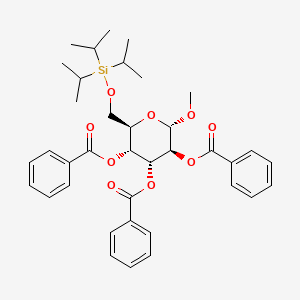

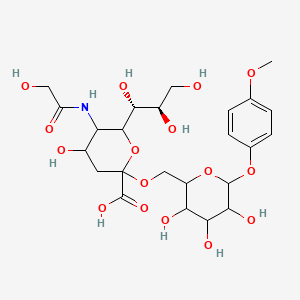

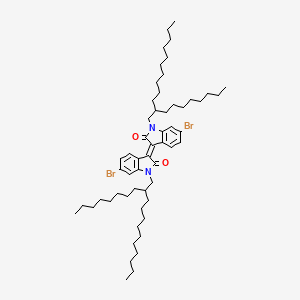

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Shikokianin and where is it found?

A1: Shikokianin is an ent-kaurane diterpenoid primarily isolated from plants belonging to the Isodon genus, such as Isodon japonica, Isodon leucophyllus, and Isodon macrophyllus [, , , , , ]. These plants are traditionally used in some cultures for medicinal purposes.

Q2: Has Shikokianin demonstrated any promising biological activities?

A2: Yes, research suggests that Shikokianin exhibits cytotoxic activity against certain cancer cell lines. Notably, it displayed inhibitory effects on DU145 prostate cancer cells and A549 lung cancer cells [, ].

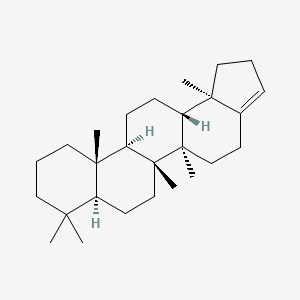

Q3: What is the chemical structure of Shikokianin?

A3: While the provided abstracts don't explicitly detail the full structural characterization of Shikokianin, they consistently refer to it as an ent-kaurane diterpenoid. This classification provides valuable information about its core structure:

Q4: What analytical techniques are commonly used to identify and quantify Shikokianin?

A5: The research consistently highlights the use of Nuclear Magnetic Resonance (NMR) spectroscopy, both 1D and 2D, as a primary tool for elucidating the structure of Shikokianin and its analogues [, , , ]. Additionally, techniques like mass spectrometry (MS) are likely employed for molecular weight determination, although not explicitly mentioned in the abstracts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-1-[(Z)-2-chloro-1-(ethoxy-methoxy-oxidophosphaniumyl)oxyethenyl]benzene](/img/structure/B1494800.png)

![9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6,7-dimethoxy-1H-benzo[f][2]benzofuran-3-one](/img/structure/B1494804.png)

![1-Phenyl-3-[(R)-1-methyl-2-[(dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)oxy]ethyl]urea](/img/structure/B1494832.png)